4-(3-Carbamoyl-4-chlorophenyl)-2-fluorobenzoic acid
Description
Properties
IUPAC Name |
4-(3-carbamoyl-4-chlorophenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO3/c15-11-4-2-7(5-10(11)13(17)18)8-1-3-9(14(19)20)12(16)6-8/h1-6H,(H2,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXMLZFRQUHYQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691589 | |
| Record name | 3'-Carbamoyl-4'-chloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-62-7 | |
| Record name | 3'-Carbamoyl-4'-chloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cobalt-Mediated Oxidation Mechanism
The oxidation of 4-chloro-2-fluorotoluene to 4-chloro-2-fluorobenzoic acid employs cobalt(II) acetate tetrahydrate as a catalyst, sodium bromide as a co-catalyst, and 2,2'-azobis(isobutyronitrile) (AIBN) as an initiator. The reaction proceeds in acetic acid at 130°C under 1.2 MPa oxygen pressure for 1.5 hours, achieving an 89% yield. The mechanism likely involves radical chain propagation, where AIBN generates initiating radicals that abstract hydrogen from the toluene methyl group, followed by oxygen insertion and further oxidation to the carboxylic acid.
Reaction Conditions Table
Alternative Oxidizing Agents
While cobalt-based systems dominate industrial applications, laboratory-scale syntheses may use potassium permanganate or chromium-based oxidants. However, these methods face challenges in selectivity and environmental impact, making the cobalt-oxygen system preferable for large-scale production.
Genotoxic impurities, particularly residual amines, pose significant challenges in the synthesis of carbamoyl-containing compounds. The cited patent employs a multi-step purification protocol:
pH-Dependent Extraction
After coupling, the crude product is dissolved in aqueous NaOH (pH 12–14) and extracted with methyl tert-butyl ether (MTBE) to remove non-polar impurities. Acidification with HCl precipitates the product, which is then filtered and washed.
Crystallization Techniques
Crystalline purity is achieved through solvent-antisolvent systems. For example, dissolving the crude product in DMSO followed by methanol addition induces crystallization at –15 to –25°C. This process effectively removes genotoxic impurities like 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.
Purification Table
| Step | Conditions | Source |
|---|---|---|
| Base extraction | NaOH (pH 12–14), MTBE wash | |
| Acid precipitation | HCl (pH 1) | |
| Crystallization | DMSO/MeOH, –20°C | |
| Final purity | >99% by HPLC |
Green Chemistry Considerations
Recent advancements emphasize sustainable synthesis:
Solvent Selection
The use of acetic acid as a reaction solvent and MTBE for extraction aligns with green chemistry principles due to their lower toxicity compared to halogenated solvents.
Catalytic Efficiency
Cobalt catalysts offer recyclability, with patent data indicating >90% catalyst recovery via simple filtration.
Scalability and Industrial Adaptations
Large-scale production requires modifications to batch processes:
Chemical Reactions Analysis
Types of Reactions
4-(3-Carbamoyl-4-chlorophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present.
Substitution: Halogen atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-(3-Carbamoyl-4-chlorophenyl)-2-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : The target compound (297.68 g/mol) is heavier than most analogs due to the carbamoyl group, which may influence pharmacokinetic properties like absorption and distribution.
- Degradation Resistance : Fluorinated benzoic acids (e.g., 4-(1-carboxyethyl)-2-fluorobenzoic acid) exhibit environmental persistence due to resistance to microbial degradation, a trait shared with the target compound .
Anticonvulsant Potential
Thiosemicarbazide derivatives of 2-fluorobenzoic acid hydrazide (e.g., compound 6 in ) showed potent GABA-A receptor binding, a mechanism critical for anticonvulsant activity.
Receptor Agonism/Antagonism
Compounds like AC 261066 (a retinoid-X-receptor agonist derived from 4-(methoxycarbonyl)-2-fluorobenzoic acid) highlight the role of fluorobenzoic acid scaffolds in receptor modulation . The target compound’s carbamoyl group could enhance allosteric interactions with nuclear receptors, though empirical studies are needed.
Environmental Impact
Analogous to 4-(1-carboxyethyl)-2-fluorobenzoic acid, the target compound may resist biodegradation, leading to environmental accumulation. However, its carbamoyl group could introduce new metabolic pathways, reducing persistence compared to fully halogenated analogs .
Q & A
Q. What are the standard synthetic routes for 4-(3-Carbamoyl-4-chlorophenyl)-2-fluorobenzoic acid, and how do steric/electronic factors influence reaction efficiency?
Methodological Answer: The synthesis typically involves multi-step functionalization of a benzoic acid backbone. A plausible route includes:
Suzuki-Miyaura Coupling : Reacting a boronic acid derivative (e.g., 3-carbamoyl-4-chlorophenylboronic acid) with a fluorinated benzoic acid halide. Steric hindrance from the carbamoyl and chloro groups may necessitate elevated temperatures (80–120°C) and palladium catalysts (e.g., Pd(PPh₃)₄) .
Carbamoylation : Post-coupling introduction of the carbamoyl group via reaction with phosgene or urea derivatives. Electron-withdrawing fluorine and chlorine substituents can deactivate the aromatic ring, requiring strong nucleophiles (e.g., NH₂−) and prolonged reaction times .
Key Considerations :
- Monitor regioselectivity using TLC/HPLC (C18 column, acetonitrile/water mobile phase) .
- Optimize reaction yields by adjusting solvent polarity (DMF > THF) to mitigate steric effects .
Q. What analytical techniques are recommended for characterizing this compound, and how should researchers validate purity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify substitution patterns (e.g., fluorine-induced deshielding at δ 160–165 ppm for aromatic protons) .
- 19F NMR : Confirm fluorine position(s) (δ −110 to −120 ppm for aryl-F) .
- HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with ESI+ mode to detect [M+H]+ ions (expected m/z: ~308.7) and quantify purity (>95%) .
- Elemental Analysis : Validate stoichiometry (C: ~54%, H: ~2.9%, N: ~4.5%) .
Advanced Research Questions
Q. How do electronic effects of fluorine and chlorine substituents influence reactivity in nucleophilic aromatic substitution (NAS)?
Methodological Answer:
- Fluorine’s Role : The ortho-fluorine withdraws electron density via inductive effects, activating the ring for NAS at meta positions. However, steric hindrance from the carbamoyl group may limit accessibility .
- Chlorine’s Role : The para-chloro group further deactivates the ring, requiring strong nucleophiles (e.g., alkoxides) and polar aprotic solvents (DMSO, DMF) .
Experimental Design : - Compare reaction rates with/without substituents using kinetic studies (UV-Vis monitoring at λ = 270 nm) .
- Computational modeling (DFT) can predict activation barriers for substitution at specific positions .
Q. How can researchers resolve contradictions in spectral data (e.g., conflicting NOESY vs. X-ray crystallography results)?
Methodological Answer:
- Case Study : If NOESY suggests a cis conformation but X-ray shows trans, consider:
- Solvent Effects : NOESY in DMSO may stabilize intramolecular H-bonds, distorting results. Repeat in CDCl₃ .
- Crystal Packing Forces : X-ray structures may reflect solid-state conformations irrelevant to solution-phase behavior .
- Validation : Cross-validate with variable-temperature NMR to assess conformational flexibility .
Q. What computational methods predict the compound’s binding affinity for biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with a homology-modeled active site (e.g., COX-2 for anti-inflammatory studies). Parameterize fluorine and chlorine with GAFF2 force fields .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å acceptable).
- Experimental Correlation : Validate with SPR (KD measurements) or fluorescence polarization assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
